molecular formula C8H11BO3 B13854507 [(2-Hydroxy-4-methylphenyl)methyl]boronic acid CAS No. 1092092-84-6

[(2-Hydroxy-4-methylphenyl)methyl]boronic acid

Cat. No.: B13854507
CAS No.: 1092092-84-6
M. Wt: 165.98 g/mol
InChI Key: KWRAIRDWBBCTLA-UHFFFAOYSA-N
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Description

[(2-Hydroxy-4-methylphenyl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a hydroxyl and a methyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid typically involves the reaction of 2-hydroxy-4-methylbenzyl alcohol with boronic acid reagents under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the phenylboronic acid derivatives are synthesized using palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

[(2-Hydroxy-4-methylphenyl)methyl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, boranes, and ketones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

[(2-Hydroxy-4-methylphenyl)methyl]boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid:

These comparisons highlight the unique properties of this compound, particularly its ability to participate in a wide range of chemical reactions and its utility in various scientific applications .

Properties

CAS No.

1092092-84-6

Molecular Formula

C8H11BO3

Molecular Weight

165.98 g/mol

IUPAC Name

(2-hydroxy-4-methylphenyl)methylboronic acid

InChI

InChI=1S/C8H11BO3/c1-6-2-3-7(5-9(11)12)8(10)4-6/h2-4,10-12H,5H2,1H3

InChI Key

KWRAIRDWBBCTLA-UHFFFAOYSA-N

Canonical SMILES

B(CC1=C(C=C(C=C1)C)O)(O)O

Origin of Product

United States

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